2-Chloro-6-fluoro-3-methylphenol
Overview
Description
2-Chloro-6-fluoro-3-methylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of a chloro group at the second position, a fluoro group at the sixth position, and a methyl group at the third position on the benzene ring
Scientific Research Applications
2-Chloro-6-fluoro-3-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-methylphenol can be achieved through several methods. One common approach involves the halogenation of 3-methylphenol (m-cresol) using appropriate halogenating agents. For instance, chlorination can be performed using chlorine gas or thionyl chloride, while fluorination can be achieved using fluorine gas or other fluorinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient halogenation of the phenol ring.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The phenolic hydroxyl group can be reduced to form corresponding ethers or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted phenols, carboxylic acids, aldehydes, ethers, and alcohols.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-methylphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various interactions, including halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-Chloro-4-fluoro-3-methylphenol
- 2-Chloro-6-fluoro-3-methoxyphenol
- 2-Chloro-6-fluoro-3-hydroxytoluene
Comparison: 2-Chloro-6-fluoro-3-methylphenol is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. For example, the presence of both chloro and fluoro groups can enhance its electrophilic character, making it more reactive in nucleophilic substitution reactions compared to similar compounds with different substituent patterns.
Properties
IUPAC Name |
2-chloro-6-fluoro-3-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTGCWUNGWVQET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378637 | |
Record name | 2-Chloro-6-fluoro-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-90-7 | |
Record name | 2-Chloro-6-fluoro-3-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261762-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluoro-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261762-90-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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